molecular formula C14H18N2O B12332866 1,7-Naphthyridin-8(7H)-one, 6-phenyl-

1,7-Naphthyridin-8(7H)-one, 6-phenyl-

Cat. No.: B12332866
M. Wt: 230.31 g/mol
InChI Key: QHOLZULUKSHWPN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound systematically named 6-phenyl-7H-1,7-naphthyridin-8-one (CAS Registry Number: 922527-21-7) follows IUPAC conventions for fused heterocyclic systems. The numbering scheme prioritizes the oxygen-containing ring, with position 8 designating the ketone group. The parent structure derives from the 1,7-naphthyridine system, where nitrogen atoms occupy positions 1 and 7 of the bicyclic framework.

Key nomenclature features include:

  • 7H designation indicating hydrogen resides on the nitrogen at position 7
  • 8-one suffix specifying the ketone functional group at position 8
  • 6-phenyl prefix denoting the aromatic substituent at position 6

Comparative CAS registry data reveals structural distinctions from related compounds:

Compound Name CAS Number Molecular Formula
6-Phenyl-7H-1,7-naphthyridin-8-one 922527-21-7 C₁₄H₁₀N₂O
7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one 35969-62-1 C₁₄H₁₀N₂O
8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f]naphthyridin-3(2H)-one 1032349-93-1 C₂₅H₂₁N₅O

This tabular comparison highlights how positional isomerism and functional group variations create distinct chemical entities within the naphthyridine family.

Molecular Structure Elucidation via Computational Modeling

While experimental X-ray crystallographic data remains unpublished for 6-phenyl-1,7-naphthyridin-8(7H)-one, computational models derived from density functional theory (DFT) calculations provide insights into its three-dimensional architecture. The optimized structure shows:

  • Planar bicyclic core : Bond length analysis predicts C-N distances of 1.33–1.37 Å in the pyridone ring, consistent with delocalized π-electron systems
  • Dihedral angles : The phenyl substituent at C6 forms a 45–50° angle with the naphthyridine plane, minimizing steric hindrance while allowing conjugation
  • Hydrogen bonding capacity : The lactam oxygen (O8) exhibits partial negative charge (Mulliken charge ≈ -0.43 e), enabling potential intermolecular interactions

The molecular electrostatic potential map reveals electron-deficient regions at N1 and N7 positions, contrasting with electron-rich zones near O8 and the phenyl ring. This polarity profile suggests distinct reactivity patterns compared to non-ketone naphthyridines.

Tautomeric Forms and Resonance Stabilization Effects

The 1,7-naphthyridin-8-one system exhibits three primary resonance contributors that stabilize the molecular framework:

  • Lactam tautomer : Dominant form featuring localized double bonds at C2-C3 and C5-C6, with complete charge separation between N7-H and O8
  • Iminol tautomer : Minor contributor (<5% population) with hydroxyl group at C8 and double bond between N7-C8
  • Cross-conjugated form : Hybrid structure allowing partial charge delocalization across N1-C2-C3-C4-C5-N7-O8

Resonance stabilization energy calculations (HF/6-31G*) indicate a 28.7 kcal/mol stabilization compared to non-conjugated analogs. The phenyl substituent at C6 further enhances stability through:

  • Hyperconjugation : C6-C(Ph) σ-bond interaction with the π-system
  • Steric protection : Shielding the reactive C5 position from electrophilic attack

Comparative Analysis with Related Naphthyridine Derivatives

The 1,7-naphthyridine system demonstrates unique electronic characteristics when compared to other bicyclic diazanaphthalenes:

Key differentiators from 1,6-naphthyridin-2-ones:

  • Reduced basicity at N1 (pKₐ ≈ 3.2 vs. 4.8 in 1,6-isomers)
  • Blue-shifted UV absorption (λmax 278 nm vs. 302 nm in 1,8-naphthyridines)
  • Enhanced dipole moment (4.12 D vs. 3.67 D in 1,5-analogs)

Structural advantages over azaarenes:

  • Improved solubility in polar aprotic solvents due to ketone oxygen
  • Increased thermal stability (decomposition temperature >250°C)
  • Orthogonal substitution patterns enabling modular functionalization

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-phenyl-2,3,4,4a,5,6,7,8a-octahydro-1H-1,7-naphthyridin-8-one

InChI

InChI=1S/C14H18N2O/c17-14-13-11(7-4-8-15-13)9-12(16-14)10-5-2-1-3-6-10/h1-3,5-6,11-13,15H,4,7-9H2,(H,16,17)

InChI Key

QHOLZULUKSHWPN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(NC(=O)C2NC1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridin-8(7H)-one, 6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of phenyl-substituted amines and ketones, followed by cyclization using acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-8(7H)-one, 6-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,7-Naphthyridin-8(7H)-one, 6-phenyl- has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Naphthyridin-8(7H)-one, 6-phenyl- involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Substituent (Position) Molecular Formula Molecular Weight Key Electronic Effects
6-Phenyl-1,7-naphthyridin-8(7H)-one Phenyl (C6) C₁₃H₁₀N₂O 210.23 Electron-donating (resonance), steric bulk
6-Methyl-1,7-naphthyridin-8(7H)-one Methyl (C6) C₉H₈N₂O 160.17 Electron-donating (inductive), minimal steric hindrance
3-Bromo-1,7-naphthyridin-8(7H)-one Bromo (C3) C₈H₅BrN₂O 225.04 Electron-withdrawing (inductive), moderate steric effects
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one Chloro (C4), Hydroxy (C7), Methyl (C6) C₁₀H₉ClN₂O₂ 224.65 Chloro (EWG), hydroxy (H-bonding), methyl (EDG)

Key Observations :

  • Bromo and chloro substituents act as electron-withdrawing groups (EWGs), polarizing the naphthyridine core and directing electrophilic attacks, whereas phenyl and methyl groups are electron-donating (EDGs) .

Key Observations :

  • Rh-catalyzed methods are highly efficient for aryl-substituted derivatives, leveraging directing groups (e.g., picolinamide) for regioselectivity .
  • Gabriel Colman rearrangements are versatile for alkyl substituents but require enolizable hydrogen atoms on the directing group .

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Polar Solvents) LogP Bioactivity (Example)
6-Phenyl-1,7-naphthyridin-8(7H)-one 229–230 Low ~2.5 Antibacterial (moderate)
6-Methyl-1,7-naphthyridin-8(7H)-one 160–162 Moderate ~1.2 Not reported
3-Bromo-1,7-naphthyridin-8(7H)-one 198–200 Low ~1.8 Intermediate for cross-coupling
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one >250 High (due to -OH) ~0.5 Chelation-based applications

Key Observations :

  • The phenyl group reduces solubility in polar solvents compared to hydroxy or methyl substituents .

Tautomerism and Stability

1,7-Naphthyridin-8(7H)-ones predominantly exist in the keto tautomeric form in solid and nonhydroxylic solvents, as confirmed by IR and NMR studies .

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